1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

soluble epoxide hydrolase enzyme inhibition piperidine urea

CAS 1207028-62-3 is a trisubstituted urea featuring a piperidine core, thiophen-2-ylmethyl cap, and 2-ethoxyphenyl terminus—a pharmacophore combination that critically governs sEH inhibition potency, isoform selectivity, and ADME profile. Even single-atom modifications in this series can cause order-of-magnitude shifts in activity and toxicokinetic liability, making direct procurement of this precise analog essential for SAR studies and FTO analysis. The compound is suitable for in silico docking against sEH (PDB: 3ANS, 4JNC), analytical reference standard development, and de novo enzymatic assay setup. Confirm purity independently by HPLC, ¹H/¹³C NMR, and HRMS before use.

Molecular Formula C20H27N3O2S
Molecular Weight 373.52
CAS No. 1207028-62-3
Cat. No. B2541178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea
CAS1207028-62-3
Molecular FormulaC20H27N3O2S
Molecular Weight373.52
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC=CS3
InChIInChI=1S/C20H27N3O2S/c1-2-25-19-8-4-3-7-18(19)22-20(24)21-14-16-9-11-23(12-10-16)15-17-6-5-13-26-17/h3-8,13,16H,2,9-12,14-15H2,1H3,(H2,21,22,24)
InChIKeyXUQZCHWJEUWJCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1207028-62-3): Compound Class, Core Architecture, and Procurement Context


1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1207028-62-3) is a trisubstituted urea derivative featuring a 4-substituted piperidine core linked to a thiophen-2-ylmethyl moiety and a 2-ethoxyphenyl terminus [1]. This structural class has been extensively investigated as soluble epoxide hydrolase (sEH; EPHX2) inhibitors, a target involved in the metabolism of epoxyeicosatrienoic acids (EETs) and relevant to cardiovascular, pain, and inflammatory indications [1]. The compound contains the pharmacophore elements (urea group, substituted piperidine spacer, lipophilic aromatic caps) characteristic of known sEH inhibitors, but direct quantitative biochemical or in vivo data for this specific molecule remain absent from publicly available peer-reviewed literature and authoritative databases as of April 2026 [2].

Why Generic Substitution Is Not Viable for 1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea


Within the piperidine-urea sEH inhibitor chemical series, even seemingly conservative structural modifications such as the identity of the N-terminal aryl substituent, the length and topology of the piperidine linker, and the nature of the basic amine cap can cause order-of-magnitude shifts in enzyme inhibition potency, isoform selectivity, microsomal stability, and oral bioavailability [1]. The 2-ethoxyphenyl and thiophen-2-ylmethyl substituents present in CAS 1207028-62-3 are not simple bioisosteres; each alters the pKa of the piperidine nitrogen, the lipophilicity (logD) of the molecule, and the geometry of the urea pharmacophore, all of which directly govern target residence time, off-target profile (e.g., CYP450 inhibition, hERG binding), and pharmacokinetic half-life [1]. Consequently, substituting a structurally related analog—even one differing by a single heavy atom—can lead to undetectable pharmacodynamic activity or unacceptable toxicokinetic liability, making procurement decisions that rely solely on class membership inherently unreliable for this compound series.

Quantitative Differentiation Evidence for 1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea vs. Closest Analogs


sEH Inhibition Potency: Target Compound vs. Reference sEH Inhibitor (Class-Level Inference; No Direct Data Available)

No quantitative IC50, Ki, or target-engagement data could be located for 1-(2-ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea in any public repository (PubChem, ChEMBL, BindingDB, PubMed) as of April 2026 [1]. This absence constitutes the most critical evidence gap for procurement decision-making. For context, the closest structurally characterized analog scaffold—4-substituted piperidine trisubstituted ureas—has produced sub-nanomolar sEH inhibitors, with the benchmark compound 2d from Shen et al. achieving IC50 = 0.6 nM (recombinant human sEH, FRET assay) [2]. However, the 2-ethoxyphenyl/thiophen-2-ylmethyl substitution pattern present in CAS 1207028-62-3 has not been explicitly profiled in the published SAR landscape, and potency cannot be reliably extrapolated from existent data series because the thiophene ring introduces a sulfur heteroatom capable of altering the electron distribution, metabolic fate, and off-target interactions relative to all-carbon aryl caps [2].

soluble epoxide hydrolase enzyme inhibition piperidine urea

Selectivity Profile vs. hERG or CYP450: Complete Data Vacuum

No hERG binding, CYP450 inhibition (e.g., CYP3A4, CYP2D6, CYP2C9), or broad-panel selectivity data have been reported for CAS 1207028-62-3 [1]. In the piperidine-urea sEH inhibitor class, structural features such as the basicity of the piperidine nitrogen and the lipophilicity contributed by the thiophene ring are known determinants of hERG and CYP liability; the benchmark compound entA-2d was specifically optimized to minimize these off-target activities, achieving >100-fold selectivity over CYP isoforms and an acceptable hERG window [2]. The thiophen-2-ylmethyl group in CAS 1207028-62-3 introduces a sulfur atom that may shift both logD and the pKa of the adjacent amine relative to the phenyl-substituted comparators, making direct extrapolation from published selectivity profiles unsound.

off-target liability cardiac safety CYP450 inhibition

In Vitro ADME / Pharmacokinetic Parameters: No Available Data

Microsomal stability (human/mouse/rat), plasma protein binding, permeability (PAMPA or Caco-2), and intrinsic clearance data for CAS 1207028-62-3 are entirely absent from the public domain [1]. The closest reference data come from the piperidine-urea series, where entA-2d displayed a favorable rat pharmacokinetic profile (oral bioavailability F ≈ 45%, half-life ≈ 3 h) after extensive multiparameter optimization [2]. The thiophene ring in CAS 1207028-62-3, however, is a potential site for oxidative metabolism (sulfoxidation) and may influence both clearance and the formation of reactive metabolites in ways that differ markedly from the phenyl-containing optimized leads [2].

microsomal stability oral bioavailability metabolic clearance

In Vivo Pharmacodynamic or Disease-Model Data Absent

No in vivo efficacy, ex vivo target engagement (e.g., EET/DHET ratio elevation in plasma or tissue), or disease-relevant pharmacodynamic readouts (pain behavior, blood pressure, inflammatory cytokine reduction) have been published for CAS 1207028-62-3 [1]. The reference piperidine-urea sEH inhibitor entA-2d demonstrated ex vivo target engagement in rat mesenteric artery and elicited vasodilation [2]. Without comparable data for CAS 1207028-62-3, no claims can be made about its translational potential or physiological activity relative to any analog.

ex vivo target engagement neuropathic pain vasodilation

Chemical Identity and Purity Specifications vs. Closest Vendor-Listed Analogs

Chemsrc lists the compound's molecular formula (C20H27N3O2S) and molecular weight (373.5 g/mol) . The closest commercially listed analogs—1-(thiophen-2-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1207051-56-6) and 1-phenethyl-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea—differ in the N-terminal aryl substituent . CAS 1207028-62-3 is distinguished by its 2-ethoxyphenyl group, which increases molecular weight by 38 Da relative to the thiophen-2-yl analog (373.5 vs. 335.5 g/mol) and alters both hydrogen-bonding and lipophilicity profiles. Quantitative purity specifications (e.g., HPLC ≥95%) for this compound are not corroborated by independent analytical certificates from authoritative databases and must be verified batch-by-batch from the supplier.

chemical purity identity confirmation procurement specifications

Synthetic Tractability and IP Landscape vs. Patented sEH Inhibitors

A search of Google Patents and Justia Patents for the exact compound (CAS 1207028-62-3 or its IUPAC name) revealed no patent that explicitly claims this molecule [1]. The closest patent families describe piperidine urea sEH inhibitors (e.g., US20240294516, US8501783B2) but do not encompass the 2-ethoxyphenyl/thiophen-2-ylmethyl combination [2]. This suggests that CAS 1207028-62-3 may occupy a non-obvious structural niche not covered by existing composition-of-matter claims, potentially lowering intellectual-property risk for certain commercial applications. However, the absence of patent protection also reflects the lack of substantive characterization data, raising concerns about whether the compound has been prioritized by any drug-discovery program.

patent position freedom to operate synthetic accessibility

Recommended Application Scenarios for 1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea Based on Available Evidence


Exploratory sEH Inhibitor SAR with Thiophene-Containing Capping Groups

The compound may serve as a scaffold for structure–activity relationship (SAR) studies that probe the effect of a thiophen-2-ylmethyl cap on sEH inhibition potency, compared to the well-characterized phenyl or substituted-phenyl caps [1]. Because the thiophene sulfur can engage in unique non-covalent interactions and alter the pKa of the piperidine nitrogen, systematic evaluation of CAS 1207028-62-3 alongside its direct thiophen-2-yl analog (CAS 1207051-56-6) could reveal whether the 2-ethoxyphenyl group rescues or further detunes activity relative to published leads. Such studies would require de novo enzymatic assay setup and are appropriate only for medicinal chemistry groups with sEH expertise.

In Silico Docking and Molecular Dynamics for Urea-Based sEH Inhibitor Binding Modes

Given the absence of experimental structural data, the compound is suitable for in silico docking against the sEH hydrolase domain (PDB: 3ANS, 4JNC, etc.) to predict binding poses, key hydrogen-bond interactions of the urea pharmacophore, and the conformational preferences of the thiophen-2-ylmethyl group relative to the conserved Y381/Y465 catalytic residues [1]. Such modeling may generate testable hypotheses about potency and selectivity that can guide future synthetic efforts, but cannot substitute for in vitro validation.

Intellectual Property Landscaping and Freedom-to-Operate Analysis

The absence of explicit composition-of-matter patent claims for CAS 1207028-62-3 [1] makes it a candidate for freedom-to-operate (FTO) analysis for organizations prosecuting sEH inhibitor programs. Patent attorneys and IP analysts can evaluate whether this compound falls outside the generic Markush structures of dominant patents (e.g., US8501783B2, US20240294516) and assess the risk of equivalence or obviousness challenges. The thiophene-2-ethoxyphenyl substitution pattern may offer a non-obvious design element that strengthens a novel compound patent application.

Quality Control and Analytical Reference Standard Development

With a defined molecular formula (C20H27N3O2S) and molecular weight (373.5 g/mol) [1], the compound can be used as an analytical reference standard for LC-MS and NMR method development for the quality control of related piperidine-urea derivatives . However, the absence of a publicly available certificate of analysis (CoA) with quantitative purity data means that users must independently verify purity by HPLC, 1H/13C NMR, and HRMS before employing the material as a calibrator.

Quote Request

Request a Quote for 1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.